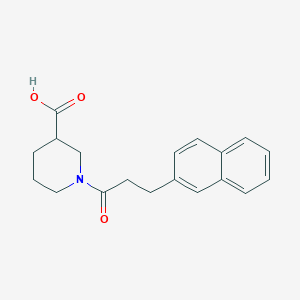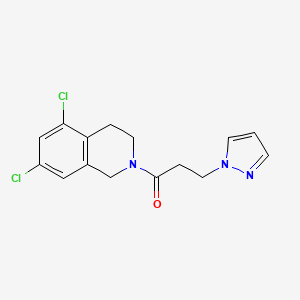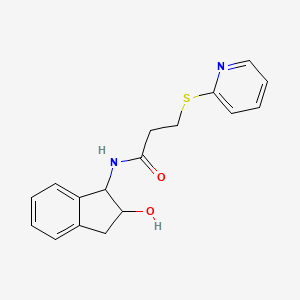![molecular formula C16H15NO4 B7640176 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid, also known as FCPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound may also modulate the activity of certain ion channels, which could contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to reduce the expression of COX-2, an enzyme that is upregulated in response to inflammation. This compound may also modulate the activity of certain neurotransmitters, which could contribute to its analgesic and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Orientations Futures
Future research on 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid could focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its potential therapeutic applications in various disease models. Additionally, the development of novel analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties. Overall, this compound represents a promising avenue for the development of new therapeutics for various inflammatory and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid involves the reaction of 2-phenylglycine with furan-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with cyclopropanecarbonyl chloride to obtain this compound. This method has been reported to yield high purity and good yields of this compound.
Applications De Recherche Scientifique
2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been reported to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[2-(furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(12-9-11(12)13-7-4-8-21-13)17-14(16(19)20)10-5-2-1-3-6-10/h1-8,11-12,14H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQPCAVXFMIGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC(C2=CC=CC=C2)C(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)



![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)
![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)